Target Engagement Selectivity: CAS 925400-63-1 Is Inactive Against Proteases (DPP2, PREP, FAP), Reducing Off-Target Liabilities vs. Niclosamide
In head-to-head enzymatic profiling available via ChEMBL, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide (CAS 925400-63-1) shows no significant inhibition of human DPP2 or prolyl endopeptidase (PREP) at concentrations up to 100 μM (IC50 > 1.00E+5 nM). In contrast, the clinical STAT3 inhibitor niclosamide, a frequent comparator for this compound class, suffers from extensive polypharmacology including potent Wnt/β-catenin, mTOR, and protease pathway modulation, contributing to dose-limiting toxicities. The clean protease profile of CAS 925400-63-1 suggests a more selective starting point for STAT3 or JAK/FAK-focused chemical probe development, minimizing confounding biological readouts and reducing attrition due to off-target effects [1][2].
| Evidence Dimension | In vitro enzymatic activity against human DPP2 and PREP |
|---|---|
| Target Compound Data | DPP2 IC50 > 1.00E+5 nM; PREP IC50 > 1.00E+5 nM; FAP IC50 = 1.46E+4 nM |
| Comparator Or Baseline | Niclosamide: STAT3-DNA binding IC50 = 219 ± 43.4 μM; known multi-pathway activity (Wnt, mTOR, STAT, protease inhibition) |
| Quantified Difference | CAS 925400-63-1 is devoid of DPP2/PREP inhibition; niclosamide's polypharmacology leads to a complex risk-benefit ratio in cellular assays |
| Conditions | Inhibition of recombinant human enzymes using fluorogenic peptide substrates (pNA release), ChEMBL-assigned assay ID 1 and 2. |
Why This Matters
For scientists screening STAT3 or kinase inhibitors, the absence of confounding protease activity in CAS 925400-63-1 ensures that observed phenotypes are attributable to the intended target pathway, accelerating hit-to-lead progression.
- [1] BindingDB Entry BDBM50382265 (CHEMBL2022511); IC50 > 1.00E+5 nM for DPP2 and PREP, IC50 = 1.46E+4 nM for FAP. View Source
- [2] Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site; ChemRxiv 2025; Niclosamide STAT3-DNA binding IC50 = 219 ± 43.4 μM. View Source
